Podilfen

Chemical Identity Quality Control Analytical Chemistry

Podilfen (CAS 13409-53-5) is a synthetic piperazine-benzodioxole-thiazole hybrid with no validated pharmacological target in public databases (ChEMBL, clinical trials). Contradictory vendor claims describing it as a vasodilator, antipsychotic, NSAID, or PDE5 inhibitor are unsupported by primary research. Its sole evidence-based utility is as a well-characterized analytical reference standard. • Certified purity ≥95% with unique InChIKey (ZDFJACWXFWFFKY-UHFFFAOYSA-N) for unambiguous identification in HPLC, LC-MS, and impurity profiling workflows. • FDA UNII LI81FMI713 assigned for regulatory cross-referencing and forensic toxicology database integration. • Predicted logP 2.933 and tPSA 39 Å2 (ZINC) support computational inclusion in QSAR libraries and virtual screening; note that predictions cannot be validated against functional assay data.

Molecular Formula C18H23N3O2S
Molecular Weight 345.5 g/mol
CAS No. 13409-53-5
Cat. No. B075918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePodilfen
CAS13409-53-5
Molecular FormulaC18H23N3O2S
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)N2CCN(CC2)C(C)CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H23N3O2S/c1-13-11-24-18(19-13)21-7-5-20(6-8-21)14(2)9-15-3-4-16-17(10-15)23-12-22-16/h3-4,10-11,14H,5-9,12H2,1-2H3
InChIKeyZDFJACWXFWFFKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Podilfen Chemical Identity and Classification


Podilfen (CAS 13409-53-5) is a synthetic compound with the molecular formula C18H23N3O2S and a molecular weight of 345.46 g/mol . The compound is formally designated by the International Nonproprietary Name (INN) Podilfen and features a piperazine core linked to a 1,3-benzodioxole moiety and a 4-methylthiazole group . Regulatory identifiers include the FDA Unique Ingredient Identifier (UNII) LI81FMI713 [1]. Calculated physicochemical parameters include a logP of 2.933 and a topological polar surface area (tPSA) of 39 Ų at reference pH [2]. Podilfen is not reported in any peer-reviewed publications in ChEMBL and has not been used in any registered clinical trials [2].

Podilfen Interchangeability Concerns


Substitution of Podilfen with other piperazine-containing vasodilators (e.g., fenoxedil, viquidil, mixidine) or antipsychotic agents is not scientifically justifiable due to the absence of any publicly available quantitative data linking Podilfen's molecular structure to a specific, validated pharmacological target [1]. Public domain databases, including ChEMBL, confirm that there is no known bioactivity data for this compound [2]. Vendor claims describing Podilfen as a vasodilator, antipsychotic, NSAID, antihistamine, PDE5 inhibitor, or antimicrobial fraction are contradictory and unsupported by primary research publications or patent data [1]. Without defined target engagement parameters (e.g., Ki, IC50, EC50) or comparative SAR data, any assumption of functional equivalence to in-class compounds is unfounded. Procurement decisions based on generic substitution risk introducing a material with undefined biological activity, compromising experimental reproducibility and regulatory compliance [3].

Podilfen Quantitative Evidence & Comparators


Chemical Identity and Purity

The only verifiable differentiation for Podilfen (CAS 13409-53-5) relative to potential analogs lies in its definitive chemical identity parameters, which serve as the minimal requirement for procurement. The compound is characterized by a specific molecular formula (C18H23N3O2S), molecular weight (345.46 g/mol), and InChIKey (ZDFJACWXFWFFKY-UHFFFAOYSA-N) [1]. Commercially available reference standards are offered with a minimum purity of 95% as determined by analytical methods . No quantitative structure-activity relationship (QSAR) or comparative binding data exist to differentiate Podilfen from any structural analog in terms of biological function.

Chemical Identity Quality Control Analytical Chemistry

Predicted Physicochemical Properties

Predicted physicochemical parameters provide the only quantitative basis for comparing Podilfen to other compounds in computational screening or formulation development. Podilfen has a calculated logP of 2.933 and a topological polar surface area (tPSA) of 39 Ų at reference pH [1]. These values suggest moderate lipophilicity and relatively low polarity, which may influence passive membrane permeability predictions. However, no experimentally determined solubility, permeability, or stability data are available for Podilfen, and these predictions cannot be validated against in-class vasodilator analogs without corresponding empirical measurements [1].

Physicochemical Properties ADME Prediction Drug-likeness

Podilfen Application Scenarios


Analytical Reference Standard

Podilfen (CAS 13409-53-5) is offered by multiple vendors as a reference standard with certified purity (e.g., ≥95%) for use in analytical chemistry applications, including HPLC calibration, mass spectrometry method validation, and impurity profiling . Given the absence of defined biological activity, its primary scientific utility is as a well-characterized chemical entity with a unique InChIKey (ZDFJACWXFWFFKY-UHFFFAOYSA-N) for unambiguous identification in analytical workflows [1].

Computational Chemistry & In Silico Screening

Predicted physicochemical parameters (logP 2.933, tPSA 39 Ų) are available from public databases such as ZINC, enabling the inclusion of Podilfen in computational docking studies, QSAR model training, or virtual screening libraries [2]. However, the lack of experimentally determined bioactivity data means that computational predictions for Podilfen cannot be validated against functional assay results, limiting its value in prospective drug discovery applications [2].

Forensic & Regulatory Reference Material

Podilfen possesses an FDA-assigned Unique Ingredient Identifier (UNII: LI81FMI713), which provides a standardized, unambiguous identifier for use in regulatory submissions, substance registration, and forensic toxicology databases [1]. This identifier may be referenced in cross-referencing activities where chemical identity, rather than biological activity, is the primary concern.

Historical Research on Discontinued Agents

Podilfen is listed in the NCATS Inxight Drugs database as a vasodilator that was used as an antihypertensive agent [3]. No supporting primary literature or clinical trial records are publicly accessible. Researchers conducting historical reviews of investigational cardiovascular agents may procure Podilfen for archival reference purposes, though no functional studies can be designed based on available evidence [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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